(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride
Overview
Description
®-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of ®-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride, also known as Histamine, R(-)-alpha-methyl-, dihydrochloride, are the histamine receptors, specifically the H1 and H2 receptors . These receptors are G-protein-coupled receptors found in various locations in the body .
Biochemical Pathways
Histamine is involved in the inflammatory response and has a central role as a mediator of itching . As part of an immune response to foreign pathogens, histamine is produced by basophils and by mast cells found in nearby connective tissues . Histamine increases the permeability of the capillaries to white blood cells and some proteins, to allow them to engage pathogens in the infected tissues .
Pharmacokinetics
It is known that histamine nτ methyl-transferase plays an important role in the metabolism of histamine . Inhibition of this enzyme has been shown to result in an in vitro and in vivo increase in the bronchoconstriction potential of histamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride typically involves the reaction of imidazole derivatives with appropriate amine precursors. One common method involves the alkylation of imidazole with a suitable alkyl halide, followed by the introduction of the amine group through reductive amination. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Industrial Production Methods
In industrial settings, the production of ®-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
®-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Histamine: A biogenic amine with a similar imidazole ring structure.
Clonidine: An imidazole derivative used as a medication for hypertension.
Metronidazole: An antibiotic with an imidazole ring.
Uniqueness
®-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride is unique due to its specific stereochemistry and the presence of both an imidazole ring and an amine group. This combination of features allows it to interact with a wide range of biological targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
(2R)-1-(1H-imidazol-5-yl)propan-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHCNQFUWDFPCW-ZJIMSODOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CN1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CN=CN1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873405 | |
Record name | (R)-2-(3H-Imidazol-4-yl)-1-methylethanamine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70873405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75614-89-0 | |
Record name | (R)-2-(3H-Imidazol-4-yl)-1-methylethanamine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70873405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)(-)-α-Methylhistamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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